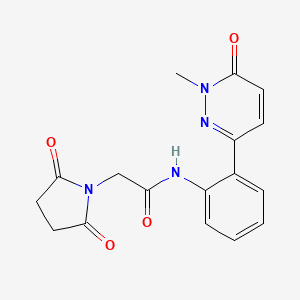

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds with complex structures like 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves multistep synthetic routes, starting from simpler precursors and employing strategic functional group transformations. For example, the synthesis of related pyrrolidin-2-ones and pyridazin-3-ones often utilizes intramolecular cyclization, nucleophilic substitution reactions, and the introduction of various functional groups to achieve the desired complex molecule (Kavina et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is often confirmed using techniques like single-crystal X-ray diffraction, which allows for precise determination of the molecular geometry and the identification of intra- and intermolecular interactions critical to the stability and reactivity of the molecule. Such analyses are crucial for understanding the compound's chemical behavior (Nayak et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of compounds with pyrrolidin and pyridazin rings often involves interactions at their functional groups, such as amide, oxo, and phenyl groups. These reactions can include nucleophilic attacks, electrophilic substitutions, and the formation of hydrogen bonds, which are pivotal in determining their biological activity and chemical stability. Investigations into these reactions provide insights into how such compounds can be further functionalized or modified for specific applications (Galeazzi et al., 1996).

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, boiling points, solubility, and crystal structure, are fundamentally linked to their molecular structure. These properties influence the compound's applicability in different chemical and pharmaceutical contexts, affecting its formulation, stability, and delivery in a drug development scenario. Techniques such as thermogravimetric analysis, differential thermal analysis, and spectroscopic methods are employed to elucidate these properties (Lukose et al., 2015).

Chemical Properties Analysis

The chemical properties of such compounds, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are crucial for their application in synthesis and potential drug development. Studies focusing on these aspects can provide valuable information on how to manipulate these compounds for specific purposes, enhancing their reactivity or stability as needed (Palamarchuk et al., 2019).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Compound Development

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is involved in the synthesis and development of various chemical entities with potential pharmacological activities. Research has explored its utility in creating novel chemical structures with varied biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. Notably, the pyridazino(4,5-b)indole-1-acetamide compounds, synthesized for their pharmacological activities, incorporate similar structural motifs to this compound, demonstrating its relevance in the discovery of new therapeutic agents (Habernickel, 2002).

Advancements in Organic Synthesis

The compound's structure has been utilized in the advancement of organic synthesis techniques, particularly in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. This area of research shows the compound's role in facilitating the development of previously unknown derivatives through nucleophilic substitution reactions, highlighting its importance in expanding the toolkit for organic chemists and contributing to the synthesis of complex organic molecules (Palamarchuk et al., 2019).

Pharmacological Potential

Exploratory studies into the pharmacological potential of derivatives related to this compound have revealed a range of activities. This includes investigations into novel pyridazin-3-one derivatives for their utility in synthesizing fused azines, demonstrating the compound's contribution to the development of new pharmacophores with potential therapeutic applications (Ibrahim & Behbehani, 2014). Furthermore, the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives via dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides indicates the compound's role in generating new chemical entities with potential biological importance (Kavina et al., 2018).

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-20-15(23)7-6-13(19-20)11-4-2-3-5-12(11)18-14(22)10-21-16(24)8-9-17(21)25/h2-7H,8-10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGZMWPNYXZYER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496235.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)

![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)

![2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2496243.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)

![2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride](/img/structure/B2496249.png)

![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)

![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)